molecular formula C22H26N2O2S B6105449 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide

Cat. No.: B6105449
M. Wt: 382.5 g/mol
InChI Key: VWFSGWNXFPMVBL-UHFFFAOYSA-N
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Description

“N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of benzothiophenes

Properties

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-4-15-6-9-17(10-7-15)26-14(3)21(25)24-22-19(13-23)18-11-8-16(5-2)12-20(18)27-22/h6-7,9-10,14,16H,4-5,8,11-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFSGWNXFPMVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)OC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Cyano and Ethyl Groups: These groups can be introduced via nitrile and alkylation reactions.

    Attachment of the Propanamide Moiety: This step involves the reaction of the benzothiophene intermediate with 2-(4-ethylphenoxy)propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiophene core or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

Medicine

In medicine, derivatives of benzothiophenes are often explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its aromatic properties.

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzofuran: An oxygen analog of benzothiophene.

Uniqueness

“N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other benzothiophene derivatives.

Biological Activity

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of 354.45 g/mol. It features a benzothiophene core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Recent studies indicate that it may act as an inhibitor of specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Inhibition of Kinases :
    • The compound has been identified as a selective inhibitor of JNK2 and JNK3 kinases. In vitro studies demonstrated that it possesses a pIC50 value of approximately 6.7 against JNK3, indicating potent inhibitory activity .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and decreasing inflammatory markers in cellular models.
  • Anticancer Activity :
    • The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Kinase InhibitionJNK2/JNK3
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Detailed Research Findings

  • Inhibition Studies :
    • A study focused on the inhibition of JNK kinases revealed that compounds similar to this compound could effectively inhibit kinase activity in cellular assays. The unique binding mode observed through X-ray crystallography suggests that the cyano group plays a crucial role in binding affinity .
  • Cellular Assays :
    • In cellular models, treatment with this compound resulted in significant reductions in cell viability among cancer cell lines. Flow cytometry analyses indicated increased apoptosis rates when treated with the compound compared to controls.

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